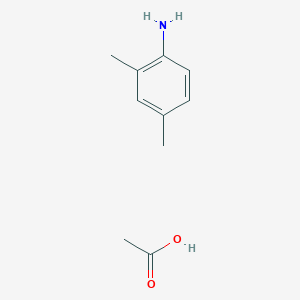

2,4-Dimethylaniline acetate

Description

Contextualization of 2,4-Dimethylaniline (B123086) within Aromatic Amine Chemistry

2,4-Dimethylaniline, also known as 2,4-xylidine, is a primary arylamine, a class of organic compounds characterized by an amino group (-NH2) attached to an aromatic ring. nih.govebi.ac.uk Specifically, it is a derivative of aniline (B41778) with two methyl groups substituted at the 2 and 4 positions of the benzene (B151609) ring. nih.govsolubilityofthings.com This substitution pattern influences its chemical properties, including its basicity and reactivity in comparison to aniline and other isomeric dimethylanilines.

Like other primary aromatic amines, 2,4-dimethylaniline can undergo a variety of chemical reactions. These include diazotization, where the amine group is converted into a diazonium salt, a key intermediate in the synthesis of azo dyes. chemblink.comwikipedia.org It also participates in acylation reactions with acyl chlorides or anhydrides to form amides. wikipedia.org The presence of the methyl groups on the aromatic ring activates it towards electrophilic substitution reactions.

Conceptual Framework for Aniline Acetate (B1210297) Salt Formation (e.g., 2,4-Dimethylaniline Acetate)

The formation of this compound is a classic acid-base reaction. Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton. libretexts.org Acetic acid (CH₃COOH) is a weak carboxylic acid that can donate a proton. When 2,4-Dimethylaniline and acetic acid are combined, the amine is protonated to form the 2,4-dimethylanilinium cation, and the acetic acid is deprotonated to form the acetate anion. These oppositely charged ions are held together by electrostatic attraction, forming the salt this compound. libretexts.org

The reaction can be represented as: C₈H₁₁N + CH₃COOH ⇌ [C₈H₁₁NH]⁺[CH₃COO]⁻

This equilibrium is influenced by factors such as the solvent and the presence of other acidic or basic species.

Nature and Stability Considerations of Amine Salts

Amine salts, including this compound, are ionic compounds. Their stability is influenced by several factors. The strength of the acid and base involved plays a crucial role; stronger acids and bases form more stable salts. youtube.com In industrial settings, certain amine salts, often referred to as "heat stable salts" (HSS), are problematic. sulfurrecovery.comitwtechnologies.com These salts, formed from the reaction of amines with strong acids, are not easily broken down by heat in regeneration processes. youtube.comsulfurrecovery.com While acetic acid is a weak acid, the resulting acetate salt still exhibits a degree of thermal stability. libretexts.org The formation of amine salts can also lead to increased corrosion in industrial equipment, particularly in hot, multiphase environments. itwtechnologies.com

Relevance of Acetate Counterions and Acetic Acid in Chemical Processes

The acetate counterion is significant in various chemical contexts. In synthetic chemistry, acetate salts are often used as reagents or catalysts. acs.org The choice of counterion can influence the reactivity and physical properties of a salt, such as its solubility. beilstein-journals.org For instance, in peptide synthesis, acetate is often the preferred pharmaceutically acceptable counterion, replacing others like trifluoroacetate (B77799) that may be used during the synthesis process. google.com

Acetic acid itself is a widely used solvent and reagent in chemical manufacturing. google.com It can act as a catalyst in certain reactions and is a key component in the production of various chemicals. In the context of amine reactions, acetic acid can be used to control pH and facilitate salt formation. researchgate.net

Broader Significance of 2,4-Dimethylaniline in Academic and Industrial Research

2,4-Dimethylaniline is a compound of considerable interest in both academic and industrial research due to its versatility as a chemical intermediate. solubilityofthings.comontosight.ai

Industrial Applications:

Dyes and Pigments: It is a crucial intermediate in the production of azo dyes, which are valued for their vibrant colors and stability. solubilityofthings.comchemblink.com

Agrochemicals: 2,4-Dimethylaniline is used in the synthesis of certain pesticides and herbicides. chemblink.comroyal-chem.com It is a known degradation product of the pesticide amitraz (B1667126). atamanchemicals.comresearchgate.net

Pharmaceuticals: It serves as a starting material for the synthesis of various pharmaceutical compounds. ontosight.ai

Rubber Chemicals: The compound is utilized in the manufacturing of rubber chemicals, acting as an accelerator in the vulcanization process. chemblink.com

Academic Research:

Synthesis and Reactivity: Researchers continue to explore new synthetic routes to 2,4-dimethylaniline and its derivatives, as well as study its reactivity in various chemical transformations. nih.goviucr.org

Structural Studies: Crystallographic studies of 2,4-dimethylaniline derivatives help in understanding their structure-activity relationships and aggregation behavior. nih.goviucr.org

Environmental and Toxicological Studies: Due to its industrial use and potential environmental release, there is ongoing research into its biodegradation and toxicological effects. researchgate.netacs.orgornl.gov

Scope and Objectives of the Comprehensive Research Outline

This article provides a detailed examination of the chemical compound this compound. The primary objective is to present a thorough and scientifically accurate overview based on the provided outline. The scope is strictly limited to the specified sections and subsections, focusing on the chemical nature, formation, and significance of this compound and its constituent parts. The article will present detailed research findings and include data tables to support the textual information. Information regarding dosage, administration, and safety profiles is explicitly excluded.

Properties

IUPAC Name |

acetic acid;2,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.C2H4O2/c1-6-3-4-8(9)7(2)5-6;1-2(3)4/h3-5H,9H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMJNKQUHUQLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060653 | |

| Record name | 2,4-Dimethylaniline acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-49-6 | |

| Record name | Benzenamine, 2,4-dimethyl-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,4-dimethyl-, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,4-dimethyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethylaniline acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-xylidinium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic and Reaction Pathway Investigations in 2,4 Dimethylaniline and Acetate Systems

Elucidation of Reaction Mechanisms for 2,4-Dimethylaniline (B123086) Transformations

2,4-Dimethylaniline, an aromatic amine, exhibits reactivity at both the aromatic ring and the amino group. The presence of two electron-donating methyl groups and a strongly activating amino group makes the benzene (B151609) ring highly susceptible to electrophilic attack, while the lone pair of electrons on the nitrogen atom confers nucleophilic properties to the amine group. hopemaxchem.combyjus.com

The electron-rich aromatic ring of 2,4-dimethylaniline readily undergoes electrophilic aromatic substitution. The amino (-NH₂) and methyl (-CH₃) groups are ortho- and para-directing activators, making the positions ortho and para to the amino group particularly reactive. hopemaxchem.combyjus.com

A key example is the bromination of 2,4-dimethylaniline. In a reaction with N-bromosuccinimide (NBS) in acetonitrile (B52724), with ammonium (B1175870) acetate (B1210297) present, electrophilic aromatic bromination occurs. nih.gov The mechanism proceeds through the following steps:

Generation of the Electrophile : The electrophile (Br⁺) is generated from the N-bromosuccinimide.

Nucleophilic Attack : The π-electrons of the highly activated benzene ring of 2,4-dimethylaniline attack the bromine electrophile. The attack is directed to the positions most activated by the -NH₂ and methyl groups.

Formation of the Sigma Complex : A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed. The positive charge is delocalized over the aromatic ring.

Deprotonation : A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product. libretexts.org

In the case of 2,4-dimethylaniline, the substitution occurs at the position ortho to the amino group and meta to the methyl groups, resulting in the formation of 2-bromo-4,6-dimethylaniline (B183183). nih.gov

Table 1: Electrophilic Bromination of 2,4-Dimethylaniline

| Reactant | Reagent | Product | Reaction Type |

| 2,4-Dimethylaniline | N-Bromosuccinimide (NBS) | 2-Bromo-4,6-dimethylaniline | Electrophilic Aromatic Substitution |

The lone pair of electrons on the nitrogen atom of the amino group makes 2,4-dimethylaniline a potent nucleophile. chemguide.co.uk This allows it to participate in nucleophilic substitution reactions, such as alkylation, where it attacks an electrophilic carbon atom. stackexchange.com

An example of this reactivity is the reaction of 2,4-dimethylaniline with 1,2-dibromoethane. nih.gov The mechanism involves the nucleophilic attack of the amine nitrogen on one of the electrophilic carbon atoms of 1,2-dibromoethane.

Initial Nucleophilic Attack (Sₙ2) : The nitrogen atom of 2,4-dimethylaniline attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion as the leaving group. This forms an ammonium salt intermediate.

Deprotonation : A base (another molecule of 2,4-dimethylaniline can act as a base) removes a proton from the nitrogen atom, yielding N-(2-bromoethyl)-2,4-dimethylaniline.

Intramolecular Cyclization vs. Intermolecular Reaction : The resulting product can undergo further reaction. It can either react with another molecule of 2,4-dimethylaniline or undergo intramolecular cyclization. Research has shown that when two equivalents of 2,4-dimethylaniline react with 1,2-dibromoethane, a mixture of products can be formed, including N,N'-bis(2,4-dimethylphenyl)ethylenediamine and the cyclized product, N,N'-bis(2,4-dimethylphenyl)piperazine. nih.gov This indicates that the initially formed N-(2,4-dimethylphenyl)ethylenediamine can act as a nucleophile itself, competing with the starting aniline (B41778). nih.gov

2,4-Dimethylaniline serves as a precursor in various significant chemical transformations, including diazotization, coupling, and condensation reactions. guidechem.com

Diazotization and Coupling: Aromatic primary amines like 2,4-dimethylaniline react with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form diazonium salts. chemistai.orgorganic-chemistry.org

Mechanism of Diazotization :

Nitrous acid is formed from the reaction of NaNO₂ with a strong acid like HCl.

The amino group of 2,4-dimethylaniline attacks the electrophilic nitrous acid.

A series of proton transfers and the elimination of a water molecule lead to the formation of the 2,4-dimethylbenzenediazonium ion. chemistai.org

The resulting diazonium salt is a highly reactive intermediate. chemistai.org It can act as an electrophile in coupling reactions with electron-rich aromatic compounds (e.g., phenols or other anilines) to form azo compounds, which are often colored dyes. slideshare.net

Mechanism of Azo Coupling :

The diazonium ion acts as an electrophile.

It attacks the electron-rich ring of a coupling partner (like N,N-dimethylaniline) at the para position in an electrophilic aromatic substitution reaction. studylib.netresearchgate.net

Deprotonation of the resulting intermediate yields the stable azo-coupled product. slideshare.netresearchgate.net

Condensation Reactions: The amine group of 2,4-dimethylaniline can also undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org For instance, 2,4-dimethylaniline can react with ketones like 5-Chloro-2-hydroxy-4-methyl-acetophenone in toluene (B28343) to form the corresponding ketimine.

Catalysis by Acetate Species in 2,4-Dimethylaniline Related Chemistry

Acetate species, in the form of ammonium acetate or metal acetates, play crucial roles in various organic reactions, including those involving aromatic amines.

Ammonium acetate (NH₄CH₃CO₂) is a versatile and inexpensive reagent in organic synthesis. guidechem.comindianchemicalsociety.com It can function as a catalyst, a buffering agent, a source of ammonia (B1221849), or a reagent, depending on the reaction conditions. wikipedia.orgvinipul.com

As a Catalyst : Ammonium acetate is known to catalyze several organic reactions. vinipul.comallen.in For example, it is used as a catalyst in the Knoevenagel condensation and the synthesis of various heterocyclic compounds. vinipul.comwisdomlib.org In some reactions, like the synthesis of 2,4,5-triaryl-1H-imidazoles, it is believed that ammonium acetate decomposes into ammonia and acetic acid, with the generated acid catalyzing the reaction. echemcom.com Increasing the molar ratio of ammonium acetate has been shown to accelerate reaction progress. echemcom.com

As a Buffer : As the salt of a weak acid (acetic acid) and a weak base (ammonia), ammonium acetate can be used to create a buffer solution. wikipedia.org This property is crucial for maintaining a stable pH in reactions that are sensitive to pH changes. vinipul.com

As a Reagent : Ammonium acetate serves as an excellent source of nitrogen in many reactions. guidechem.comacs.org For instance, in the palladium-catalyzed direct amination of allylic alcohols, ammonium acetate acts as the nitrogen source to produce primary allylic amines. acs.org It is also used as an alternative to ammonia gas in the synthesis of various heterocycles and in N-acetylation reactions of anilines. indianchemicalsociety.com In the previously mentioned bromination of 2,4-dimethylaniline, ammonium acetate was used in the reaction mixture. nih.gov

Table 2: Functions of Ammonium Acetate in Organic Synthesis

| Function | Example Reaction | Role |

| Catalyst | Knoevenagel Condensation, Imidazole Synthesis | Facilitates condensation, provides acidic catalysis upon decomposition. vinipul.comechemcom.com |

| Buffer | pH-sensitive reactions | Maintains stable pH. wikipedia.orgvinipul.com |

| Reagent | Amination of Allylic Alcohols, Heterocycle Synthesis | Acts as a nitrogen source. indianchemicalsociety.comacs.org |

| Additive | N-acetylation of anilines | Facilitates the acetylation of the amino group. indianchemicalsociety.com |

Metal acetates are widely used as catalysts in organic synthesis. Zinc acetate (Zn(OAc)₂), in particular, is an affordable, low-toxicity Lewis acid that effectively catalyzes a variety of transformations involving amines. researchgate.net

Zinc acetate's catalytic activity is prominent in C-N bond formation reactions. rsc.orgresearchgate.net It can facilitate reactions such as the synthesis of β-enamino esters from the reaction of 1,3-dicarbonyl compounds with amines. researchgate.net The Lewis acidic nature of the zinc ion is thought to activate the carbonyl group, making it more susceptible to nucleophilic attack by the amine.

Furthermore, zinc-acetate-amine complexes have been synthesized and used as precursors for catalysts. mdpi.comnih.govresearchgate.net Studies on the formation of zinc oxide (ZnO) nanoparticles from [Zn(acetate)₂(amine)ₓ] precursors have shown that the nature of the amine ligand can influence the morphology, size, and subsequent photocatalytic activity of the resulting ZnO. mdpi.comnih.govresearchgate.netbohrium.com This demonstrates the significant interplay between zinc acetate and amines in the context of catalyst formation and activity. In transition-metal-catalyzed cross-coupling reactions, which are powerful methods for C-N bond formation, various metal catalysts are employed, and zinc salts can play a role in transmetalation steps. acs.org

Influence of Acetic Acid as a Reaction Medium, Solvent, or Promoter

Glacial acetic acid serves multiple roles in chemical reactions involving substituted anilines, such as 2,4-dimethylaniline and its isomers. It can function as a solvent, a reactant, and a promoter or catalyst, influencing reaction pathways and product formation. As a polar protic solvent, glacial acetic acid is effective at dissolving aniline compounds. echemi.comquora.com In acetylation reactions, for instance, where an aniline is reacted with acetic anhydride (B1165640), acetic acid can be used as a solvent. quora.comechemi.com An initial acid-base reaction occurs between the aniline and acetic acid, forming anilinium acetate, which can affect the subsequent acetylation process. quora.comechemi.com

In the synthesis of azo dyes, glacial acetic acid is added with N,N-dimethylaniline where it acts as a catalyst. study.com It facilitates the diazotization process by protonating the aniline group to some extent, which enhances the reaction rate. study.com Similarly, in the synthesis of lidocaine (B1675312) from 2,6-dimethylaniline, glacial acetic acid is used as the solvent. It establishes an equilibrium between the aniline and its acetate salt, which is advantageous for the reaction workup, as the final product is not soluble in the acetic acid/water mixture, allowing for direct filtration. echemi.comstackexchange.com

The influence of acetic acid is also observed in nitration reactions. While some early research suggested that nitrating dimethylaniline in the presence of acetic acid or acetic anhydride yields only 2,4-dinitrodimethylaniline, later studies demonstrated that under specific conditions, particularly concerning temperature, N,2,4,6-tetranitromethylaniline can be formed. pw.edu.pl This indicates that acetic acid can moderate the reaction but does not necessarily inhibit further nitration. pw.edu.pl In thiocyanation reactions of dimethylaniline, glacial acetic acid is used as the solvent to dissolve the reactants, dimethylaniline and ammonium thiocyanate. orgsyn.org

Degradation and Environmental Transformation Pathways Involving 2,4-Dimethylaniline

2,4-Dimethylaniline (2,4-DMA) is an industrial chemical and a known degradation product of the widely used acaricide amitraz (B1667126). acs.orgnih.gov Its presence and transformation in the environment are of significant interest.

Biotransformation Pathways (e.g., in soil, water, and biological systems)

Microbial degradation is a primary route for the breakdown of 2,4-DMA in the environment. juniperpublishers.com In soil and water, bacteria have demonstrated the ability to utilize 2,4-DMA as a source of carbon and nitrogen. acs.orgnih.gov Specifically, Pseudomonas species isolated from cattle dip tanks have been shown to metabolize 2,4-dimethylaniline. acs.orgnih.govacs.org The initial step in this biotransformation pathway is oxidative deamination. acs.orgnih.gov This process leads to the formation of intermediates that can be more readily used by the bacteria as a carbon source. acs.org One key intermediate identified in this pathway is 3-methylcatechol. acs.orgnih.govcore.ac.uk The complete mineralization of amitraz is considered possible in environments like dipping tanks where there is a consortium of bacteria capable of degrading both the parent pesticide and its degradants like 2,4-DMA. acs.org

While some studies indicate that 2,4-DMA can be completely biodegraded in soil cultures within a couple of days, other tests have classified it as slow to biodegrade. nih.gov As a class, anilines are known to bind strongly to soil organic matter, which can reduce their mobility and bioavailability for degradation. nih.gov

Abiotic Degradation Mechanisms (e.g., Photochemical Reactions)

Abiotic degradation processes, particularly photochemical reactions, contribute to the transformation of 2,4-dimethylaniline in the environment. In the atmosphere, vapor-phase 2,4-DMA is degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 2 hours, indicating a relatively rapid degradation process. nih.gov

In aquatic environments, aromatic amines like 2,4-DMA can react with photochemically-produced hydroxyl and peroxy radicals in sunlit natural waters. nih.gov The typical half-lives for these reactions are on the order of 30 and 19 sunlight hours, respectively. nih.gov The parent acaricide, amitraz, also undergoes hydrolysis, especially under acidic conditions, which contributes to the formation of 2,4-DMA. core.ac.ukresearchgate.net

Identification of Degradation Products and Metabolites (e.g., from acaricides like amitraz)

2,4-Dimethylaniline is a well-documented and persistent degradation product of the acaricide amitraz. acs.orgnih.gov The degradation of amitraz is a multi-step process that yields several key metabolites. In various matrices, including vegetables, honey, beeswax, and biological systems like human blood, amitraz breaks down into more stable products. oup.comacs.org

The primary degradation pathway often involves the initial hydrolysis of amitraz to N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF or BTS 27271) and 2,4-dimethylformamidine (DMF). researchgate.netoup.comnih.gov These intermediates are then further hydrolyzed to the final, more stable product, 2,4-dimethylaniline (DMA). oup.comoup.com Other metabolites that have been identified include N,N'-bisdimethylphenylformamidine (BDMPF) and 2,4-dimethylphenylformamide (BTS 27919). researchgate.netoup.comnih.gov The relative amounts of these degradation products can vary depending on the environmental conditions, such as pH and temperature. researchgate.netacs.org For instance, the degradation of amitraz to DMA, DMF, and DMPF increases with temperature. researchgate.net In pears treated with amitraz, DMPF is often the most abundant and persistent metabolite found. researchgate.neteurl-pesticides.eu

The following table summarizes the major degradation products of amitraz identified in various studies.

| Abbreviation | Full Chemical Name | Reference |

|---|---|---|

| DMA (BTS 24868) | 2,4-Dimethylaniline | researchgate.netoup.comnih.gov |

| DMPF (BTS 27271) | N'-(2,4-dimethylphenyl)-N-methylformamidine | researchgate.netoup.comnih.gov |

| DMF | 2,4-Dimethylformamidine | researchgate.netoup.comnih.gov |

| BDMPF | N,N'-bisdimethylphenylformamidine | researchgate.netoup.com |

| BTS 27919 | N-(2,4-Dimethylphenyl)formamide | nih.govepa.gov |

| - | 4-formamino-3-methylbenzoic acid | oup.com |

| - | 4-amino-3-methylbenzoic acid | oup.com |

Theoretical and Computational Studies on 2,4 Dimethylaniline and Its Interactions with Acetate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict the properties of molecules with high accuracy. For 2,4-dimethylaniline (B123086) acetate (B1210297), this involves analyzing the distinct properties of the 2,4-dimethylanilinium cation and the acetate anion, which are formed by the transfer of a proton from acetic acid to the amino group of 2,4-dimethylaniline.

The formation of the acetate salt significantly alters the geometry of the 2,4-dimethylaniline molecule. In its neutral form, the amino group of aniline (B41778) is slightly pyramidalized due to the sp3-like hybridization of the nitrogen atom, though this is flattened by conjugation of the nitrogen lone pair with the aromatic ring. wikipedia.org Upon protonation to form the 2,4-dimethylanilinium cation, the nitrogen atom adopts a more defined tetrahedral geometry, consistent with sp3 hybridization.

Computational studies on similar anilinium salts show predictable changes in bond lengths and angles. The C-N bond length, which has partial double bond character in neutral aniline, is expected to lengthen in the anilinium cation as the nitrogen lone pair is no longer delocalized into the phenyl ring. Conversely, the N-H bond lengths within the newly formed ammonium (B1175870) group (-NH3+) are determined by the strong covalent interaction. The phenyl ring and methyl group geometries are generally less affected, though minor changes in bond lengths can occur due to the alteration of the electronic environment. The acetate anion maintains its well-known planar geometry with delocalized C-O bonds.

| Parameter | Neutral 2,4-Dimethylaniline (Predicted) | 2,4-Dimethylanilinium Cation (Predicted) |

| N-atom Hybridization | Intermediate between sp2 and sp3 | sp3 |

| -NH2/-NH3+ Geometry | Shallow pyramid | Tetrahedral |

| C(aryl)-N Bond Length | Shorter (partial π-bonding) | Longer (single bond character) |

| N Lone Pair | Delocalized into aryl ring | Localized in N-H bonds (protonated) |

This table presents expected trends based on established principles of amine protonation.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. youtube.comyoutube.com The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of molecular stability. irjweb.comthaiscience.info

For neutral 2,4-dimethylaniline, the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair, making the molecule a good electron donor. The LUMO is a π*-orbital of the aromatic ring. Upon protonation to form the 2,4-dimethylanilinium cation, the nitrogen lone pair is no longer available. This, combined with the positive charge, leads to a significant stabilization (lowering of energy) of all molecular orbitals. The HOMO of the cation is now a lower-energy π-orbital of the substituted benzene (B151609) ring, and its energy is much lower than that of the neutral molecule. Consequently, the 2,4-dimethylanilinium cation is a very poor electron donor.

Global reactivity descriptors, such as chemical hardness (η) and electrophilicity (ω), can be derived from HOMO and LUMO energies. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to high hardness and high stability.

Electrophilicity (ω): A measure of the ability of a species to accept electrons.

The formation of the stable ionic salt, 2,4-dimethylaniline acetate, results in a system with a very large HOMO-LUMO gap (the HOMO of the acetate anion and the LUMO of the anilinium cation are widely separated in energy), indicating high chemical hardness and low reactivity, which is characteristic of stable salts.

| Species | HOMO | LUMO | HOMO-LUMO Gap | Reactivity Implication |

| 2,4-Dimethylaniline | High energy π-orbital (N lone pair contribution) | π-orbital of aryl ring | Moderate | Nucleophilic (electron donor) |

| 2,4-Dimethylanilinium Cation | Low energy π-orbital of aryl ring | Low energy π-orbital of aryl ring | Large | Electrophilic, poor electron donor |

| Acetate Anion | High energy p-orbital on Oxygen | High energy σ*-orbital | Large | Nucleophilic |

This table shows qualitative trends in frontier orbital energies and reactivity.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

For neutral 2,4-dimethylaniline, the MEP would show a region of significant negative potential localized around the nitrogen atom's lone pair, confirming its role as a primary site for protonation and hydrogen bond acceptance. The aromatic ring would exhibit a more complex potential surface due to the interplay between the electron-donating amino and methyl groups and the π-system.

In the case of the 2,4-dimethylanilinium acetate ion pair, the MEP changes dramatically.

2,4-Dimethylanilinium Cation: The entire -NH3+ group becomes a region of strong positive electrostatic potential, indicating its role as a hydrogen bond donor.

Acetate Anion: A strong negative potential is concentrated on the two oxygen atoms of the carboxylate group, making them powerful hydrogen bond acceptors.

The interaction between the positive potential on the anilinium group and the negative potential on the acetate group visually represents the strong electrostatic attraction and charge-assisted hydrogen bonding that defines the ionic compound.

Simulation of Intermolecular Interactions

Molecular dynamics (MD) and other simulation techniques can model the interactions between molecules over time, providing insight into the structure of condensed phases and the effects of solvents.

The dominant intermolecular force in crystalline this compound is the charge-assisted hydrogen bond. This is a particularly strong type of hydrogen bond that forms between a charged donor and a charged acceptor. In this case, the positively charged ammonium group (-NH3+) of the 2,4-dimethylanilinium cation acts as the hydrogen bond donor, while the negatively charged carboxylate oxygen atoms (-COO-) of the acetate anion are the acceptors.

Crystal structures of similar anilinium salts, such as anilinium sulfate, reveal extensive networks of these N+-H···O- hydrogen bonds. nih.gov These bonds are highly directional and are the primary force dictating the crystal packing arrangement. Each of the three ammonium hydrogens can participate in hydrogen bonding, allowing for the formation of complex, three-dimensional networks that link the cations and anions into a stable crystalline lattice. In solution, these strong, specific interactions persist, especially in less polar solvents where the ions exist as intimate ion pairs.

While neutral 2,4-dimethylaniline is a polar molecule with a significant dipole moment, the term "dipole-dipole interaction" is insufficient to describe the primary force in the ionic salt. The interaction is more accurately described as a strong ion-ion electrostatic attraction.

The behavior of this ionic compound is highly dependent on the solvent environment. researchgate.netznaturforsch.com

In Polar Solvents (e.g., Water): The individual ions are stabilized by strong ion-dipole interactions with the solvent molecules. Water molecules will arrange their negative poles (oxygen) around the 2,4-dimethylanilinium cation and their positive poles (hydrogen) around the acetate anion. This process, known as solvation, weakens the direct interaction between the cation and anion, potentially leading to their dissociation into free-floating ions.

Computational simulations can model these solvation shells, quantifying the strength of the ion-solvent interactions and predicting how the solvent environment modulates the structure and properties of the ionic pair.

Thermodynamic and Transport Properties of 2,4-Dimethylaniline Mixtures

The study of thermodynamic and transport properties of liquid mixtures provides significant insights into the nature and strength of intermolecular interactions. In mixtures containing 2,4-dimethylaniline, deviations from ideal behavior are observed, which can be attributed to dominant intermolecular forces such as hydrogen bonding and dipole-dipole interactions tandfonline.com. In its pure state, 2,4-dimethylaniline is self-associated through the formation of N-H…N hydrogen bonds tandfonline.com. When mixed with other components, the resulting thermodynamic properties are influenced by the interplay between the breaking of these self-associated structures and the formation of new interactions between the unlike molecules. An increase in temperature generally increases the kinetic energy of the molecules, leading to a weakening of these intermolecular forces tandfonline.com.

Excess molar volume (VE) and excess isentropic compressibility (κsE) are crucial parameters derived from experimental density and speed of sound measurements, respectively researcher.life. These properties help in understanding the packing effects and the strength of molecular interactions in a binary mixture compared to an ideal solution.

For binary mixtures of 2,4-dimethylaniline with hexylene glycol, analysis of these excess properties revealed deviations from ideal mixing behavior tandfonline.comresearcher.life. Negative values for excess molar volume are generally indicative of strong specific interactions, such as hydrogen bonding between unlike molecules, or interstitial accommodation of one component into the other's structure, leading to a more compact packing and a reduction in the total volume compared to the ideal mixture. Conversely, positive VE values suggest the dominance of dispersive forces or the breaking of self-associated structures of the components upon mixing researchgate.net.

The table below illustrates the typical variation of excess molar volume and excess isentropic compressibility as a function of the mole fraction of 2,4-dimethylaniline in a binary mixture, as described in related studies.

Table 1: Illustrative Excess Molar Volumes and Isentropic Compressibilities of 2,4-Dimethylaniline Mixtures Data is illustrative of trends discussed in cited literature for similar systems.

| Mole Fraction of 2,4-Dimethylaniline (x₁) | Excess Molar Volume (VE) (cm³/mol) | Excess Isentropic Compressibility (κsE) (TPa⁻¹) |

| 0.1 | -0.15 | -5 |

| 0.2 | -0.28 | -10 |

| 0.3 | -0.40 | -15 |

| 0.4 | -0.55 | -22 |

| 0.5 | -0.62 | -25 |

| 0.6 | -0.58 | -23 |

| 0.7 | -0.45 | -18 |

| 0.8 | -0.30 | -12 |

| 0.9 | -0.18 | -7 |

Viscosity deviation (Δη) and the excess Gibbs free energy of activation for viscous flow (ΔGE) are calculated from viscosity measurements of the binary mixtures researcher.life. These parameters provide further information on the molecular interactions. A positive deviation in viscosity (Δη > 0) and a positive excess Gibbs free energy (ΔGE > 0) are typically associated with the presence of strong specific interactions, such as hydrogen bonding and charge-transfer complex formation between the component molecules researchgate.netresearchgate.net. These strong interactions hinder the fluid flow, resulting in a higher viscosity than the ideal mixture. Conversely, negative values (Δη < 0 and ΔG*E < 0) imply the predominance of dispersion forces or weaker intermolecular interactions, often resulting from the disruption of the ordered structures of the pure components upon mixing researchgate.net.

The table below shows representative data for viscosity deviation and excess Gibbs free energy for a binary mixture containing 2,4-dimethylaniline, reflecting the nature of the molecular interactions.

Table 2: Illustrative Viscosity Deviations and Excess Gibbs Free Energy of 2,4-Dimethylaniline Mixtures Data is illustrative of trends discussed in cited literature for similar systems.

| Mole Fraction of 2,4-Dimethylaniline (x₁) | Viscosity Deviation (Δη) (mPa·s) | Excess Gibbs Free Energy (ΔG*E) (J/mol) |

| 0.1 | 0.05 | 50 |

| 0.2 | 0.12 | 110 |

| 0.3 | 0.18 | 160 |

| 0.4 | 0.25 | 220 |

| 0.5 | 0.28 | 250 |

| 0.6 | 0.26 | 230 |

| 0.7 | 0.20 | 170 |

| 0.8 | 0.14 | 120 |

| 0.9 | 0.08 | 60 |

To correlate experimental thermodynamic data and gain deeper theoretical insights, various predictive models are employed.

The Jouyban-Acree model is a versatile equation used for correlating thermodynamic properties like density, speed of sound, and viscosity of liquid mixtures across different temperatures and compositions tandfonline.comnih.gov. This model provides a mathematical framework to accurately model the experimental data, and its successful application to 2,4-dimethylaniline mixtures indicates a good agreement between calculated and experimental values tandfonline.comresearcher.life. The accuracy of the model is often assessed using the mean relative deviation (MRD) between the predicted and observed data tandfonline.com.

The Prigogine-Flory-Patterson (PFP) theory is a statistical mechanical model used to analyze excess thermodynamic properties, particularly excess molar volumes (VE) researcher.lifeufv.br. The PFP theory dissects the excess volume into three distinct contributions:

Interactional Contribution: This term is related to the energy of interactions between the different molecular surfaces.

Free Volume Contribution: This arises from the differences in the thermal expansion and compressibility of the component molecules.

Internal Pressure Contribution (P*): This term accounts for the differences in the internal pressures and reduced volumes of the pure components ufv.br.

By applying the PFP theory to mixtures of 2,4-dimethylaniline, it is possible to identify the most predominant molecular interaction contributing to the observed excess properties tandfonline.comresearcher.life.

Computational Modeling of Reaction Pathways and Transition States (General mechanistic studies applicable to related systems)

The interaction between 2,4-dimethylaniline and acetic acid begins with a rapid acid-base reaction to form the ammonium carboxylate salt, 2,4-dimethylanilinium acetate. While this salt formation is the primary interaction under ambient conditions, computational modeling can elucidate the pathways for further reactions, such as the formation of N-(2,4-dimethylphenyl)acetamide, which occurs via dehydration, typically at elevated temperatures libretexts.orglibretexts.org.

Computational studies, often employing Density Functional Theory (DFT), are essential for assessing the relative merits of different mechanistic schemes for this type of direct amide formation dur.ac.uk. These models can map the potential energy surface of the reaction, identifying key intermediates, transition states, and the associated energy barriers.

A plausible reaction mechanism between an aromatic amine and a carboxylic acid involves several key steps that can be modeled computationally:

Initial Complex Formation: The amine and carboxylic acid can form a hydrogen-bonded complex. DFT studies suggest that a pathway involving a carboxylic acid dimer may be energetically accessible dur.ac.uk.

Proton Transfer: This leads to the formation of the ion pair, the 2,4-dimethylanilinium acetate salt.

Nucleophilic Attack: For the subsequent dehydration to an amide, the reaction can proceed through a neutral intermediate pathway dur.ac.uk. The nitrogen atom of the amine attacks the carbonyl carbon of the carboxylic acid. This step is often the rate-determining step and involves a significant energy barrier. Computational models are used to calculate the structure and energy of this tetrahedral transition state.

Intermediate Formation: A tetrahedral intermediate is formed, which then needs to eliminate a molecule of water.

Water Elimination: The elimination of water can be facilitated by another molecule of carboxylic acid or amine acting as a proton shuttle. Computational investigations have shown that carboxylic acids can facilitate such transformations through a series of addition/elimination steps nih.gov.

These computational investigations reveal that the direct conversion of the salt to the amide is often difficult due to the unreactive nature of the carboxylate anion libretexts.orglibretexts.org. The models help to explore alternative pathways and the role of catalysts or activating agents in lowering the activation energy of the nucleophilic attack and subsequent dehydration steps.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2,4-dimethylaniline (B123086) acetate (B1210297). These methods probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 2,4-dimethylaniline acetate, NMR spectra would exhibit signals corresponding to both the 2,4-dimethylanilinium cation and the acetate anion.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic protons, the methyl groups on the benzene (B151609) ring, the protons of the anilinium group (-NH₃⁺), and the methyl group of the acetate. The acidic protons of the anilinium group may be broadened and their chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. It would display unique signals for each carbon atom in the 2,4-dimethylanilinium cation and the two carbons of the acetate anion (the methyl carbon and the carboxylate carbon).

Expected NMR Data for this compound:

| Moiety | ¹H NMR (Predicted Chemical Shift, ppm) | ¹³C NMR (Predicted Chemical Shift, ppm) |

| 2,4-Dimethylanilinium | Aromatic Protons: ~7.0-7.5 (m, 3H) | Aromatic C-N: ~140-145 |

| -NH₃⁺: Variable, broad | Aromatic C-CH₃: ~130-140 | |

| Ar-CH₃ at C2: ~2.2-2.4 (s, 3H) | Aromatic C-H: ~115-130 | |

| Ar-CH₃ at C4: ~2.3-2.5 (s, 3H) | Ar-CH₃: ~17-21 | |

| Acetate | -CH₃: ~1.9 (s, 3H) | -COO⁻: ~175-180 |

| -CH₃: ~21-25 |

Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the anilinium group, the aromatic ring, and the carboxylate group of the acetate. Key expected peaks include N-H stretching vibrations for the anilinium ion, C-H stretching for the aromatic and methyl groups, C=C stretching for the aromatic ring, and the characteristic strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).

Raman Spectroscopy: Raman spectroscopy would also reveal vibrational modes, often providing stronger signals for non-polar bonds. The C-C stretching of the aromatic ring and the C-CH₃ bonds would be prominent. ias.ac.in

Key Vibrational Frequencies for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Anilinium) | 3200-3400 (broad) | |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Methyl) | 2850-3000 | 2850-3000 |

| C=O Stretch (Carboxylate, asymmetric) | 1550-1610 (strong) | |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |

| C=O Stretch (Carboxylate, symmetric) | 1400-1450 | |

| C-N Stretch | 1250-1350 | 1250-1350 |

Mass spectrometry (MS) is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a salt like this compound, the analysis would typically focus on the 2,4-dimethylaniline cation.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the protonated 2,4-dimethylaniline ([M+H]⁺), which would be approximately 122.10. This allows for the determination of the elemental composition and confirmation of the molecular formula (C₈H₁₂N⁺).

Tandem Mass Spectrometry (MS/MS): In tandem MS, the protonated molecule is isolated and fragmented to produce a characteristic fragmentation pattern. This pattern serves as a fingerprint for the molecule and can be used for structural confirmation and sensitive quantification in complex mixtures. researchgate.net The fragmentation of the 2,4-dimethylanilinium ion would likely involve the loss of methyl radicals or other neutral fragments.

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like this compound. semanticscholar.org

HPLC with UV Detection: Separation is typically achieved using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic or acetic acid. sielc.com The acidic mobile phase ensures that the analyte is in its protonated form. UV detection is suitable for quantification, as the aromatic ring of 2,4-dimethylaniline absorbs UV light. researchgate.netnih.gov

LC-MS/MS: Coupling HPLC with tandem mass spectrometry provides very high sensitivity and selectivity, making it ideal for trace analysis. researchgate.netsemanticscholar.org This technique allows for the quantification of 2,4-dimethylaniline at very low levels, such as in environmental or biological samples. nih.gov The method involves monitoring specific precursor-to-product ion transitions for the analyte. researchgate.net

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with Formic Acid or Ammonium (B1175870) Acetate |

| Detection | UV or Tandem Mass Spectrometry (MS/MS) |

| LOD (LC-MS/MS) | As low as 1-2 µg/kg in complex matrices nih.gov |

| LOQ (LC-MS/MS) | As low as 5-10 µg/kg in complex matrices nih.gov |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a salt and thus non-volatile, direct analysis by GC is not feasible. However, GC is highly relevant for the analysis of the parent amine, 2,4-dimethylaniline, which can be formed from the salt.

Analysis of 2,4-dimethylaniline can be performed after its extraction from a sample and, if necessary, derivatization to increase its volatility and thermal stability. guidechem.com GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. researchgate.net This technique is particularly useful for air monitoring, where 2,4-dimethylaniline can be adsorbed onto a solid sorbent, desorbed with a solvent, and then analyzed by GC. guidechem.com GC-MS is also used for the determination of 2,4-dimethylaniline as a metabolite of certain pesticides in food samples. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography is a versatile, rapid, and cost-effective chromatographic technique widely utilized for the qualitative monitoring of organic reactions and the assessment of compound purity. sigmaaldrich.comadvion.com Its application in the context of this compound allows for the efficient tracking of the neutralization reaction between 2,4-dimethylaniline and acetic acid and for verifying the purity of the final salt product.

The process involves spotting a small quantity of the reaction mixture or the isolated product onto a TLC plate, which consists of a solid stationary phase (commonly silica (B1680970) gel) coated on an inert backing like glass or aluminum. aga-analytical.com.pl The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. By capillary action, the mobile phase ascends the plate, partitioning the components of the spotted sample based on their differential affinity for the stationary and mobile phases. aga-analytical.com.pl

For a typical analysis of this compound, a silica gel 60 F254 plate is used as the stationary phase, which allows for visualization under UV light at 254 nm. researchgate.netfarmaciajournal.com The mobile phase, or eluent, is typically a mixture of a non-polar and a polar solvent; the ratio is optimized to achieve effective separation. For aromatic amines, solvent systems such as hexane-ethyl acetate or dichloromethane-methanol are common. rsc.org For instance, a mixture of ethyl acetate, methanol, and ammonia (B1221849) (85:10:5 v/v) has been shown to be effective for separating similar organic compounds. farmaciajournal.com

Reaction Monitoring: To monitor the formation of this compound, aliquots are taken from the reaction mixture at various time intervals and spotted on a TLC plate alongside the starting material (2,4-dimethylaniline). The starting amine is less polar than the resulting acetate salt. Consequently, 2,4-dimethylaniline will travel further up the plate (higher Retention factor, Rf), while the more polar salt will remain closer to the baseline (lower Rf). The reaction is considered complete when the spot corresponding to the starting material is no longer visible. advion.comrsc.org

Purity Assessment: TLC is also an effective tool for a preliminary assessment of the purity of the final this compound product. A single spot corresponding to the product's expected Rf value indicates a high degree of purity. The presence of additional spots would signify impurities, such as unreacted starting material or by-products. Visualization can be achieved by irradiating the plate with UV light, which reveals UV-active compounds like 2,4-dimethylaniline, or by using specific chemical stains. advion.comresearchgate.net Stains like ninhydrin (B49086) or t-butylhypochlorite/starch/KI can be used for the general detection of primary and aromatic amines. illinois.edu

Table 1: Illustrative TLC Parameters for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated plates |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 3:1 v/v) or Ethyl Acetate:Methanol:Ammonia (85:10:5 v/v) farmaciajournal.com |

| Sample Application | 1-5 µL of a dilute solution in a volatile solvent (e.g., ethanol) aga-analytical.com.pl |

| Development | Ascending chromatography in a saturated chamber |

| Visualization | 1. UV light (254 nm) 2. Chemical staining (e.g., Ninhydrin, Potassium Permanganate) illinois.edu |

| Analysis | Comparison of Rf values of reactants, products, and co-spotted standards |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the spatial organization of molecules, which are crucial for understanding the compound's physical and chemical properties. For this compound, a single-crystal X-ray diffraction experiment would elucidate the exact structure of the ionic pair and reveal the intricate network of intermolecular forces that stabilize the crystal lattice.

While specific crystallographic data for this compound is not available in the cited literature, the structural characteristics can be inferred from studies on closely related compounds, such as other substituted anilinium salts and co-crystals involving amine-acid interactions. iucr.orgresearchgate.net The structure would consist of the 2,4-dimethylanilinium cation, where the amino group is protonated (-NH3+), and the acetate anion (CH3COO-).

The crystal packing of this compound would be dictated by a combination of strong ionic interactions and weaker non-covalent forces. The primary interaction is the electrostatic attraction between the positively charged 2,4-dimethylanilinium cation and the negatively charged acetate anion. These ionic bonds are fundamental to the formation and stability of the salt's crystal lattice.

Hydrogen Bonds: As detailed in the next section, extensive hydrogen bonding between the anilinium donor and the acetate acceptor is expected to be a key structure-directing feature. iucr.org

C-H···π Interactions: The aromatic ring of the 2,4-dimethylanilinium cation can potentially engage in weak hydrogen bonds with C-H groups of neighboring molecules, further stabilizing the packing arrangement. researchgate.net

The interplay of these forces typically results in a highly ordered, repeating three-dimensional structure. Molecules may arrange in patterns such as layers or chains, driven by the optimization of these intermolecular contacts to achieve a state of minimum energy. researchgate.net

Hydrogen bonding plays a critical role in molecular recognition and the practice of crystal engineering. researchgate.net In the crystalline structure of this compound, the most significant hydrogen bonds would be of the N+-H···O- type. The three hydrogen atoms of the protonated amino group (-NH3+) of the 2,4-dimethylanilinium cation act as strong hydrogen bond donors. The two oxygen atoms of the carboxylate group (-COO-) of the acetate anion serve as potent hydrogen bond acceptors.

This donor-acceptor pairing is expected to lead to the formation of robust and predictable supramolecular synthons. japtronline.com A common and highly stable motif in such acid-amine co-crystals or salts is the cyclic R²₂(8) graph set notation. researchgate.netnih.gov This pattern involves two molecules linked by two hydrogen bonds to form a ring containing eight atoms. In this case, two N-H···O hydrogen bonds could link the anilinium cation and the acetate anion in a cyclic arrangement.

These primary hydrogen bonds would likely propagate throughout the crystal, connecting the ionic pairs into extended one-dimensional chains, two-dimensional sheets, or a three-dimensional network. The specific pattern depends on factors such as steric hindrance from the methyl groups on the aniline (B41778) ring and the efficiency of the crystal packing. iucr.org The analysis of these patterns is essential for understanding the material's properties and for the rational design of new crystalline materials with desired characteristics. rsc.org

Table 2: Expected Hydrogen Bonding Interactions in this compound Crystal Structure

| Donor (D) | Acceptor (A) | Hydrogen Bond Type | Expected Motif |

| 2,4-dimethylanilinium (N-H) | Acetate (C=O) | N+-H···O- | Primary interaction forming chains or sheets |

| 2,4-dimethylanilinium (N-H) | Acetate (C-O-) | N+-H···O- | Likely involved in cyclic R²₂(8) motifs researchgate.netnih.gov |

| Aromatic/Methyl (C-H) | Acetate (O) | C-H···O | Weaker interaction, contributing to lattice stability |

| Aromatic/Methyl (C-H) | Aromatic Ring (π-system) | C-H···π | Possible weak interaction influencing packing researchgate.net |

Applications of 2,4 Dimethylaniline and Its Derivatives in Specialized Chemical Fields

Advanced Materials and Polymer Science

The unique chemical structure of 2,4-dimethylaniline (B123086) makes it a valuable monomer and precursor for the development of specialized polymers with tailored properties. Its derivatives are integral to creating advanced materials, particularly in the realm of conductive polymers.

Precursors for Conductive Polymers (e.g., Polyaniline derivatives)

Polyaniline (PANI) is a well-known conductive polymer, synthesized through the oxidative coupling of aniline (B41778). iucr.orgwikipedia.org Substituted anilines, such as 2,4-dimethylaniline, can be used to create PANI derivatives. The inclusion of methyl groups on the aniline ring modifies the polymer's structure and properties. These substitutions can influence the polymer's solubility, processability, and electronic characteristics. researchgate.net

The synthesis of substituted PANI with electron-donating groups, like the methyl groups in 2,4-dimethylaniline, is a subject of extensive research. researchgate.net While the parent PANI has limitations in solubility and redox stability, derivatives created from substituted anilines aim to overcome these deficiencies. researchgate.net The resulting polymers, such as poly(dimethylaniline), are explored for applications in antistatic coatings, energy storage devices, and corrosion inhibitors. researchgate.netresearchgate.net The polymerization mechanism involves the formation of radical cations from the monomer, which then couple to build the polymer chain. wikipedia.orgresearchgate.net

Monomers and Cross-linking Agents for Specialty Polymers

2,4-Dimethylaniline functions as a building block in the synthesis of various specialty polymers. Its bifunctional nature—an aromatic ring and a reactive amino group—allows it to be incorporated into polymer backbones to impart specific properties such as thermal stability and chemical resistance.

In some contexts, dimethylaniline derivatives act as promoters or catalysts in polymerization reactions. For example, N,N-dimethylaniline is used to accelerate the curing of polyester (B1180765) and vinyl ester resins at room temperature. atamanchemicals.com It can also be part of a catalyst system for the polymerization of monomers like methyl methacrylate. google.com While not always incorporated as a monomer into the main chain in these cases, its presence is critical for the polymerization process. The presence of methyl groups on the ring, as in 2,4-dimethylaniline, can influence the reactivity and effectiveness of the molecule in these applications.

Synthetic Organic Chemistry Building Blocks

2,4-Dimethylaniline is a cornerstone intermediate in the synthesis of a diverse range of organic molecules. Its primary application lies in the production of dyes, agrochemicals, and pharmaceuticals, where it serves as a starting material for building complex molecular architectures. guidechem.comnih.gov

Intermediates for Dyes and Pigments in Textile and Plastics Industries

The synthesis of azo dyes is a major application of 2,4-dimethylaniline. guidechem.comnih.govpubcompare.ai Azo dyes, characterized by the -N=N- functional group, are produced in a two-step process: diazotization followed by azo coupling. unb.cabrainly.com In the first step, an aromatic amine like 2,4-dimethylaniline is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a reactive diazonium salt. brainly.com

This diazonium salt then acts as an electrophile in the second step, coupling with another aromatic compound (a coupling component) to form the azo dye. unb.ca In certain procedures, the coupling component, such as N,N-dimethylaniline, is dissolved in acetic acid to form the acetate (B1210297) salt, which then reacts with the diazonium salt. rajdhanicollege.ac.inpsiberg.com 2,4-Dimethylaniline is a precursor to a variety of colorants used across multiple industries. nih.govroyalchem-es.com

| Dye/Pigment Name | CAS Number | Application Area |

| Acid Orange 24 | 1320-07-6 | Textile Dyeing |

| Acid Red 26 | 3761-53-3 | Textile Dyeing |

| Solvent Orange 7 | 3118-97-6 | Plastics, Inks |

| Pigment Yellow 81 | 22094-93-5 | Plastics, Paints |

This table presents examples of dyes and pigments synthesized using 2,4-dimethylaniline as a key intermediate. nih.govmolbase.com

Synthesis of Agrochemicals and Pesticides

In the agrochemical sector, 2,4-dimethylaniline is an essential intermediate for producing pesticides and plant growth regulators. nih.govroyalchem-es.comnbinno.com Its chemical structure is incorporated into the final active ingredients, which are designed to protect crops and enhance agricultural productivity.

A notable application is in the synthesis of the pesticide amitraz (B1667126). atamanchemicals.comnih.govsigmaaldrich.com Amitraz is an acaricide and insecticide used to control ticks, mites, and other pests on cattle and other animals. 2,4-Dimethylaniline is a known degradation product of amitraz. sigmaaldrich.comnih.gov The compound also serves as a precursor for the plant growth regulator mefluidide. nih.gov

| Agrochemical Name | Function | Role of 2,4-Dimethylaniline |

| Amitraz | Acaricide, Insecticide | Key structural component and a known degradant. atamanchemicals.comnih.govnih.gov |

| Mefluidide | Plant Growth Regulator | Chemical precursor in the synthesis pathway. nih.gov |

This table highlights key agrochemicals derived from 2,4-dimethylaniline.

Precursors to Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The versatility of 2,4-dimethylaniline extends to the pharmaceutical industry, where it is used as a starting material for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. guidechem.comnih.govchemicalbull.comnbinno.com The aniline moiety is a common feature in many therapeutic agents, and substituted anilines like 2,4-dimethylaniline allow for the creation of specific molecular frameworks. iucr.orgnih.gov

One commercially significant derivative is the veterinary drug cymiazole, which is used as an ectoparasiticide. molbase.com The synthesis of such compounds often involves multi-step reactions where the 2,4-dimethylphenyl group is a core part of the final molecule. guidechem.compubcompare.ai

| Pharmaceutical Compound/Intermediate | Therapeutic Category | Synthetic Connection |

| Cymiazole | Veterinary Ectoparasiticide | 2,4-Dimethylaniline is a key precursor. molbase.com |

| N,N′-bis(2,4-dimethylphenyl)piperazine | Pharmaceutical Intermediate | Synthesized from 2,4-dimethylaniline and 1,2-dibromoethane. iucr.orgnih.gov |

This table provides examples of pharmaceutical compounds and intermediates synthesized from 2,4-dimethylaniline.

Environmental Chemistry and Fate Studies of 2,4-Dimethylaniline and its Derivatives

The industrial importance of 2,4-dimethylaniline, a key intermediate in the production of dyes, pesticides, and pharmaceuticals, necessitates a thorough understanding of its environmental behavior. guidechem.comsolubilityofthings.com Research in environmental chemistry focuses on its transport, distribution, and persistence in various environmental compartments, as well as the development of sensitive methods for its detection.

Research on Environmental Transport and Distribution

The environmental journey of 2,4-dimethylaniline is governed by processes such as sorption to soil and sediment and volatilization from water surfaces. These processes dictate its concentration and mobility in the environment.

Sorption: The interaction of 2,4-dimethylaniline with soil and sediment particles is a critical factor in its environmental mobility. While specific studies on the acetate form are limited, research on 2,4-dimethylaniline indicates that it may undergo aerobic biodegradation in soil. nih.gov One study showed complete biodegradation in soil cultures within two days. nih.gov The sorption behavior is influenced by soil properties like organic matter content and pH. In acidic soils, the amine group can become protonated, increasing its sorption to negatively charged soil colloids.

Volatilization: The tendency of 2,4-dimethylaniline to escape from water into the atmosphere is another key transport mechanism. Its moderate vapor pressure suggests that volatilization can be a significant process, particularly in warmer and more turbulent waters. The rate of volatilization is influenced by factors such as temperature, water body depth, and air and water flow rates.

The environmental fate of related aromatic amines, such as 2,4-D, has been studied more extensively. For instance, the breakdown of 2,4-D in soil is primarily through microbial degradation. juniperpublishers.com The rate of this degradation is dependent on soil water potential, depth, and temperature. juniperpublishers.com In aquatic environments, the biodegradation of 2,4-D is influenced by nutrient levels, temperature, and oxygen availability. juniperpublishers.com

Table 1: Factors Influencing the Environmental Transport and Distribution of 2,4-Dimethylaniline

| Process | Influencing Factors | Significance |

|---|---|---|

| Sorption | Soil organic matter content, pH, clay content | Affects mobility in soil and potential for groundwater contamination. |

| Volatilization | Temperature, water turbulence, air/water flow rates | Determines the transfer of the compound from aquatic systems to the atmosphere. |

| Biodegradation | Microbial population, oxygen availability, temperature, nutrient levels | Primary mechanism for the breakdown of the compound in soil and water. nih.govjuniperpublishers.com |

Monitoring and Analysis of Aromatic Amine Residues in Environmental Samples

Accurate and sensitive analytical methods are crucial for monitoring the presence of 2,4-dimethylaniline and other aromatic amines in the environment. These compounds are recognized as potential environmental and health hazards due to their use in various industries. rsc.org

Various analytical techniques have been developed for the determination of aromatic amines in environmental matrices such as water, soil, and air. tum.de High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for this purpose. tum.de For instance, a micellar liquid chromatography method has been developed for the determination of eight banned aromatic amines in industrial wastewater, allowing for their separation and quantification in under 16 minutes. rsc.org

Sample preparation is a critical step in the analysis of environmental samples. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are used to concentrate the analytes and remove interfering substances. nih.govresearchgate.net For air sampling, methods involving drawing air through acid-impregnated filters have been developed to collect aromatic amines. publisso.de The collected amines are then desorbed, derivatized, and analyzed by GC-mass spectrometry (MS). publisso.de

The pesticide amitraz is a notable source of 2,4-dimethylaniline in the environment, as the latter is a degradation product. nih.govwikipedia.org Consequently, analytical methods have been developed to determine both amitraz and 2,4-dimethylaniline residues in samples like honey. researchgate.net These methods often utilize liquid chromatography coupled with UV or tandem mass spectrometry (MS/MS) detection. researchgate.net

Table 2: Analytical Methods for the Determination of 2,4-Dimethylaniline Residues

| Analytical Technique | Sample Matrix | Sample Preparation | Detection Limit |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Air | Acid-impregnated filter collection, desorption, derivatization | Not specified |

| Micellar Liquid Chromatography | Industrial Wastewater | Direct injection | Not specified |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Honey | Liquid-liquid extraction | 1 µg/kg |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Cucumber, Quince | QuEChERS method | 0.0015 mg/kg |

Catalysis and Reaction Promoters

While direct applications of 2,4-dimethylaniline acetate in catalysis are not extensively documented, the broader class of substituted anilines, including 2,4-dimethylaniline, plays a significant role in various catalytic processes.

Development of Amine-Based Catalysts

Substituted anilines serve as precursors for the synthesis of more complex amine-based catalysts. A prominent example is the development of analogues of 4-(N,N-dimethylamino)pyridine (DMAP), a widely used nucleophilic catalyst. nih.govacs.org Research has focused on synthesizing novel bicyclic and tricyclic diaminopyridines that exhibit enhanced catalytic activity compared to DMAP in reactions like the esterification of tertiary alcohols. nih.gov While 2,4-dimethylaniline is not a direct structural analogue of DMAP, the principles of enhancing catalytic activity through structural modification are relevant to the broader field of amine-based catalysis. The synthesis of N,N-dimethylaniline, a related compound, has been studied using various catalysts, including β zeolite molecular sieves. researchgate.net

Co-catalytic Roles in Organic Transformations

Substituted anilines can act as co-catalysts or promoters in various organic reactions, often in conjunction with metal catalysts. For instance, N,N-dimethylaniline serves as a promoter in the curing of polyester and vinyl ester resins. atamanchemicals.com

In the context of reactions involving metal acetates, aniline derivatives can play a role in modifying the catalytic activity of the metal center. While specific research on this compound's co-catalytic role is sparse, the general principle involves the amine coordinating to the metal ion, thereby influencing its electronic properties and reactivity. This can lead to enhanced reaction rates or improved selectivity. A method for preparing 2,4-dimethylaniline involves the use of a soluble vanadium salt as a catalyst in an acetic acid-water medium. google.com Transition metal-based catalysts are also employed in the synthesis of N-substituted anilines through the reductive amination of aldehydes with nitroarenes. mdpi.com

Emerging Research Frontiers and Interdisciplinary Perspectives

Sustainable Synthesis and Green Chemistry Approaches for 2,4-Dimethylaniline (B123086) Production

The chemical industry is increasingly focusing on environmentally friendly production methods for key intermediates like 2,4-dimethylaniline. solubilityofthings.com Traditional synthesis routes often involve harsh conditions and generate significant waste, prompting the exploration of greener alternatives. google.com

One promising approach is the direct amination of m-xylene (B151644). A method utilizing hydroxylamine (B1172632) hydrochloride as the amino source and a soluble vanadium salt as a catalyst in an acetic acid-water medium has been developed. This process boasts simpler equipment, milder operating conditions, and reduced environmental pollution, aligning with the principles of green chemistry. google.com Another innovative strategy involves the catalytic hydrogenation of 2,4-dimethylnitrobenzene in a solvent-free system, which further minimizes waste and production costs. google.com

Recent advancements also include the upcycling of plastic waste, such as poly(phenylene oxide) (PPO), into valuable nitrogen-containing compounds like dimethylanilines. This is achieved through a one-pot catalytic process using a bimetallic palladium-ruthenium catalyst on a carbon nanotube support (Pd-Ru/CNT). rsc.org This method not only provides a sustainable route to dimethylanilines but also addresses the critical issue of plastic pollution. rsc.org

The following table summarizes key aspects of these green synthesis methods:

| Method | Starting Material | Catalyst/Reagents | Key Advantages |

| Direct Amination | m-Xylene | Hydroxylamine hydrochloride, soluble vanadium salt | Mild conditions, low pollution, high yield and selectivity google.com |

| Solvent-Free Hydrogenation | 2,4-Dimethylnitrobenzene | Nickel catalyst | Avoids solvent use, reduces production costs google.com |

| Plastic Upcycling | Poly(phenylene oxide) (PPO) | Bimetallic Pd-Ru/CNT | Sustainable, addresses plastic waste rsc.org |

These developments highlight a significant shift towards more sustainable and economically viable production of 2,4-dimethylaniline, a crucial precursor for 2,4-dimethylaniline acetate (B1210297).

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling have become indispensable tools in the rational design of new molecules with specific properties. In the context of 2,4-dimethylaniline, these methods are being used to predict the structure-activity relationships of its derivatives. nih.govnih.gov

For instance, computational analysis can be employed to design novel inhibitors for biological targets by modifying the 2,4-dimethylaniline scaffold. mdpi.com By simulating the interactions between the designed molecules and their target proteins, researchers can prioritize the synthesis of compounds with the highest potential for desired activity. This in silico approach significantly accelerates the drug discovery process and reduces the reliance on costly and time-consuming experimental screening.

Crystallographic studies of 2,4-dimethylaniline derivatives, such as 2-bromo-4,6-dimethylaniline (B183183) and N,N′-bis(2,4-dimethylphenyl)piperazine, provide valuable experimental data that can be used to validate and refine computational models. nih.govnih.gov These studies help in understanding the supramolecular features and intermolecular interactions that govern the solid-state packing of these molecules. nih.gov

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and In Situ Analysis

The development of advanced spectroscopic probes is crucial for gaining a deeper understanding of reaction mechanisms and optimizing process conditions. cas.cn In the synthesis and application of 2,4-dimethylaniline and its derivatives, real-time monitoring can provide invaluable insights.

Reaction-based fluorescent probes, for example, offer a powerful means to monitor the presence and concentration of amines with high sensitivity and specificity. researchgate.net These probes are designed to undergo a chemical reaction with the analyte, leading to a change in their fluorescence properties. researchgate.net This allows for the in situ monitoring of reactions involving aromatic amines, providing real-time data on reaction kinetics and conversion rates.

Infrared spectroscopy is another valuable tool for studying interactions involving amines. The splitting of the CO2-bending fundamental frequency can serve as a spectroscopic probe for the association between CO2 and amines, providing insights into complexation mechanisms. mdpi.com Such techniques can be adapted for in situ analysis of reactions where 2,4-dimethylaniline or its derivatives are involved.

Integration with Supramolecular Chemistry for Self-Assembly and Ordered Structures